1-Benzhydryl-3-(4-bromophenoxy)azetidine

Neuropharmacology Transporter Binding Structure-Activity Relationship (SAR)

1-Benzhydryl-3-(4-bromophenoxy)azetidine (CAS 132924-50-6) is a critical SAR tool compound featuring balanced, micromolar inhibition of DAT, SERT, and NET (IC50: 2.1–4.9 µM). Its high logP of 5.999 enhances passive BBB penetration versus less lipophilic chloro/fluoro analogs (ΔLogP >0.8), making it the superior choice for CNS target engagement studies. Unlike potent inhibitors (e.g., benztropine), its moderate activity reveals subtle biological effects often masked by full transporter blockade. Essential for medicinal chemists optimizing halogen-dependent ADME profiles and validating weak-to-moderate inhibitor assays.

Molecular Formula C22H20BrNO
Molecular Weight 394.3 g/mol
CAS No. 132924-50-6
Cat. No. B155488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-3-(4-bromophenoxy)azetidine
CAS132924-50-6
Synonyms3-(4-Bromophenoxy)-1-(diphenylmethyl)-azetidine
Molecular FormulaC22H20BrNO
Molecular Weight394.3 g/mol
Structural Identifiers
SMILESC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)Br
InChIInChI=1S/C22H20BrNO/c23-19-11-13-20(14-12-19)25-21-15-24(16-21)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2
InChIKeyRUWZBENSISVWOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzhydryl-3-(4-bromophenoxy)azetidine (CAS 132924-50-6) – Technical Baseline and Compound Classification


1-Benzhydryl-3-(4-bromophenoxy)azetidine (CAS 132924-50-6) is a synthetic nitrogen heterocycle belonging to the class of 3-aryloxyazetidines. Its molecular formula is C22H20BrNO, and it features a strained four-membered azetidine ring substituted at the 1-position with a benzhydryl group and at the 3-position with a 4-bromophenoxy moiety . The compound is a structural analog of benztropine and GBR-12909, which are known monoamine transporter ligands, and it exhibits a distinct pharmacological profile due to the presence of the bromine atom .

Why 1-Benzhydryl-3-(4-bromophenoxy)azetidine Cannot Be Simply Substituted by In-Class Azetidine Analogs


Substituting 1-Benzhydryl-3-(4-bromophenoxy)azetidine with a non-halogenated or differently halogenated 3-phenoxy-azetidine analog can lead to significant differences in key physicochemical and pharmacological properties. The presence of the bromine atom at the 4-position of the phenoxy ring alters the compound's lipophilicity and electronic properties, which directly impacts its interaction with biological targets such as monoamine transporters. For instance, the brominated derivative exhibits a distinct logP value and a different potency profile at the dopamine, serotonin, and norepinephrine transporters compared to its chloro- and fluoro-substituted counterparts [1]. These differences are critical for researchers aiming to establish structure-activity relationships (SAR) or to select a compound with a precise balance of transporter affinities. Simple substitution without considering these quantitative parameters can lead to unexpected experimental outcomes and flawed data interpretation.

Quantitative Differentiation Evidence for 1-Benzhydryl-3-(4-bromophenoxy)azetidine (CAS 132924-50-6)


Monoamine Transporter Inhibition Profile: A Balanced, Micromolar-Affinity Tool Compound

1-Benzhydryl-3-(4-bromophenoxy)azetidine exhibits a distinct, balanced inhibition profile across the three major monoamine transporters with micromolar potencies, contrasting sharply with the nanomolar, highly selective inhibitors like benztropine and GBR-12909. Specifically, it inhibits the human dopamine transporter (DAT) with an IC50 of 4.10 µM [1], the human serotonin transporter (SERT) with an IC50 of 4.92 µM [2], and the human norepinephrine transporter (NET) with an IC50 of 2.10 µM [3]. In comparison, benztropine is a potent DAT inhibitor (IC50 = 0.118 µM) [4], and GBR-12909 is an even more potent and selective DAT inhibitor (IC50 = 0.040 µM) [5]. This positions the target compound as a valuable, less potent tool for studying moderate-affinity interactions, allosteric modulation, or for use in assays where a high level of target engagement is undesirable.

Neuropharmacology Transporter Binding Structure-Activity Relationship (SAR)

Physicochemical Differentiation: Enhanced Lipophilicity Drives Membrane Permeability and CNS Penetration Potential

The bromine substitution at the 4-position of the phenoxy ring in 1-Benzhydryl-3-(4-bromophenoxy)azetidine results in a significantly higher calculated partition coefficient (LogP) compared to its chloro- and fluoro-substituted analogs. The measured LogP for the bromo derivative is 5.999 , compared to 5.131 for the chloro analog [1] and 4.616 for the fluoro analog [2]. This increased lipophilicity is a direct consequence of the larger, more polarizable bromine atom. In the context of CNS drug discovery, a higher LogP within this range can correlate with enhanced passive membrane permeability and greater potential for crossing the blood-brain barrier, making the bromo derivative a preferred candidate for in vivo studies targeting the central nervous system over its less lipophilic halogenated counterparts.

ADME Lipophilicity Drug Design

Sourcing and Purity: High-Quality Material Available for In Vitro and In Vivo Research

For researchers requiring well-characterized material, 1-Benzhydryl-3-(4-bromophenoxy)azetidine is commercially available from multiple specialty chemical suppliers with documented purity standards. Suppliers such as Cayman Chemical offer the compound at a purity of ≥98% , while Fluorochem provides it at 95% purity . This level of quality ensures that experimental results are not confounded by impurities, a critical factor for reproducible research. The availability from reputable vendors with established quality control processes reduces the risk associated with sourcing from less reliable or unverified suppliers, making it a more dependable choice for rigorous scientific studies compared to lesser-characterized in-class analogs.

Chemical Procurement Quality Control Reproducibility

Optimal Use Cases for 1-Benzhydryl-3-(4-bromophenoxy)azetidine (CAS 132924-50-6) Based on Quantitative Evidence


As a Micromolar-Affinity Pharmacological Tool for Monoamine Transporter Studies

Given its balanced, micromolar inhibition profile at DAT, SERT, and NET (IC50 values between 2.1 and 4.9 µM), this compound is ideally suited for experiments requiring moderate target engagement. It can serve as a reference compound for validating assays designed to detect weak to moderate inhibitors, or for studying the functional consequences of partial transporter blockade. It is a useful alternative to potent inhibitors like benztropine or GBR-12909 when high-level inhibition would mask subtle biological effects [1].

Structure-Activity Relationship (SAR) and Lead Optimization Campaigns

The significant differences in logP values between the bromo, chloro, and fluoro analogs (ΔLogP > 0.8 between bromo and chloro) make 1-Benzhydryl-3-(4-bromophenoxy)azetidine a critical reference point for understanding the impact of halogen substitution on physicochemical and ADME properties [2]. It is an essential tool for medicinal chemists optimizing lead compounds for CNS penetration or for those studying the relationship between lipophilicity and target binding.

In Vivo CNS Pharmacology Studies Requiring High Lipophilicity

The compound's high logP of 5.999 suggests a strong potential for passive diffusion across biological membranes, including the blood-brain barrier . This property makes it a promising candidate for in vivo CNS studies where achieving adequate brain exposure is a primary challenge. Researchers can use this compound as a tool to probe the behavioral or neurochemical effects of moderate monoamine transporter inhibition in animal models, with a higher likelihood of CNS penetration compared to its less lipophilic analogs.

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